
Fmoc-D-Tyr(3-I)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-3-iodo-L-tyrosine is a derivative of the amino acid tyrosine, where the hydrogen atom at the 3-position of the phenol ring is replaced by an iodine atom. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus. This modification makes it a valuable building block in peptide synthesis, particularly in the field of medicinal chemistry and biochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-iodo-L-tyrosine typically involves the iodination of Fmoc-protected tyrosine. One common method is the use of bis(pyridine)iodonium tetrafluoroborate (IPy2BF4) as the iodinating agent. The reaction is carried out in a suitable solvent such as dichloromethane, and the product is purified by standard chromatographic techniques .
Industrial Production Methods
Industrial production of Fmoc-3-iodo-L-tyrosine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The compound is typically produced in bulk for use in research and development .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-3-iodo-L-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiolates can be used under mild conditions.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are typically used in the presence of a base like sodium carbonate in a biphasic solvent system.
Major Products
Substitution Reactions: Products include azido-tyrosine or thio-tyrosine derivatives.
Cross-Coupling Reactions: Products include biaryl tyrosine derivatives, which are valuable in the synthesis of complex organic molecules.
Wissenschaftliche Forschungsanwendungen
Fmoc-3-iodo-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Incorporated into peptides and proteins to study their structure and function.
Industry: Employed in the production of fluorescent probes and other diagnostic tools.
Wirkmechanismus
The mechanism of action of Fmoc-3-iodo-L-tyrosine involves its incorporation into peptides and proteins, where it can influence their structure and function. The iodine atom can participate in various interactions, including hydrogen bonding and halogen bonding, which can affect the overall conformation of the peptide or protein. Additionally, the Fmoc group provides protection during peptide synthesis, allowing for selective deprotection and further functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-3,5-diiodo-L-tyrosine: Contains two iodine atoms on the phenol ring, offering different reactivity and applications.
Fmoc-3-bromo-L-tyrosine: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.
Uniqueness
Fmoc-3-iodo-L-tyrosine is unique due to the presence of the iodine atom, which provides distinct reactivity compared to other halogenated tyrosine derivatives. Its ability to undergo cross-coupling reactions makes it particularly valuable in the synthesis of complex biaryl compounds, which are important in medicinal chemistry and drug development .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-iodophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20INO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJAMVZQFHAZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20INO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

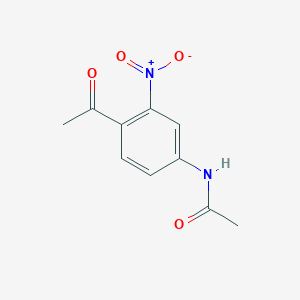



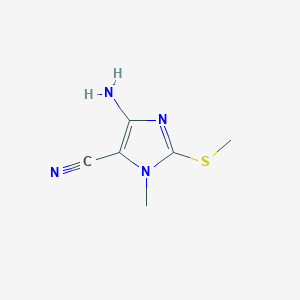
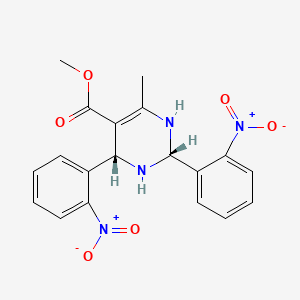
![1-(6-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B15198930.png)
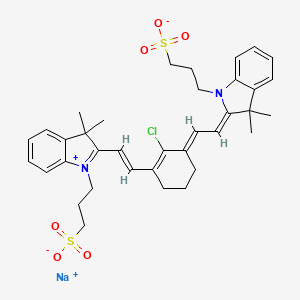
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanethiol](/img/structure/B15198947.png)
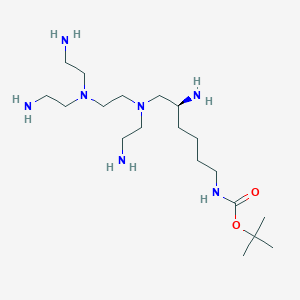
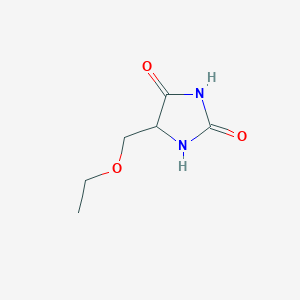
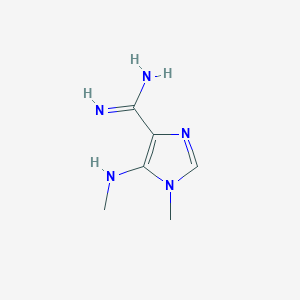
![6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol](/img/structure/B15198974.png)
